8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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Overview
Description
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to an oxazine ring, with a chlorine atom attached at the 8-position and a phenyl group at the 2-position .Scientific Research Applications
Pharmacological Evaluation
- Anticonvulsant Activity : 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one, a derivative, displayed anticonvulsant activity against chemically and electrically induced seizures in mice, with low acute toxicity. This suggests potential use in seizure-related conditions (De Marchi, Tamagnone, & Torielli, 1971).
Material Science Applications
- Thermosetting Resin : Benzoxazine, as a promising next-generation thermosetting resin, shows features like catalyst-free curing, high thermal stability, and low volume shrinkage upon curing. This makes it suitable for advanced material applications (Muraoka et al., 2022).
Neuroprotective Activity
- Neuroprotection in Brain Damage Models : Antioxidant 8-alkylamino-1,4-benzoxazines showed promising results in preventing ATP level decrease caused by hypoxia in astrocytes. They were effective neuroprotective agents in models of brain damage mimicking cerebral palsy (Largeron et al., 2001).
Antifungal and Antibacterial Activity
- Antifungal Properties : Synthesized hydroxy-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones exhibited antifungal activity against several test strains, highlighting their potential in antifungal applications (Skála et al., 2009).
- Antibacterial Properties : Certain 1,4-Benzoxazine analogues demonstrated good antibacterial activity against strains like E. coli, Staphylococcus aureus, and others, indicating their potential in antibacterial treatments (Kadian, Maste, & Bhat, 2012).
Antimycobacterial Agents
- Activity Against Mycobacterium : Some benzoxazine derivatives showed significant in vitro activity against Mycobacterium tuberculosis and other strains, suggesting their use as antimycobacterial agents (Waisser et al., 2000).
Future Directions
Mechanism of Action
Target of Action
Benzoxazine derivatives, a class to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Benzoxazine derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzoxazine derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Benzoxazine derivatives are known to exhibit various biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the action of many chemical compounds .
Properties
IUPAC Name |
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO.ClH/c15-11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10;/h1-8,13,16H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGNNAJURRVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=CC=C2Cl)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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